molecular formula C18H26ClNO5 B5243596 1-[4-(2-Chloro-5-methylphenoxy)butyl]piperidine;oxalic acid

1-[4-(2-Chloro-5-methylphenoxy)butyl]piperidine;oxalic acid

Cat. No.: B5243596
M. Wt: 371.9 g/mol
InChI Key: ZUTBMCNLMVPHHH-UHFFFAOYSA-N
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Description

1-[4-(2-Chloro-5-methylphenoxy)butyl]piperidine;oxalic acid is a chemical compound known for its unique structure and properties. It is often used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Chloro-5-methylphenoxy)butyl]piperidine typically involves the reaction of 2-chloro-5-methylphenol with 1-bromobutane to form 4-(2-chloro-5-methylphenoxy)butane. This intermediate is then reacted with piperidine to yield the final product. The reaction conditions usually involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Chloro-5-methylphenoxy)butyl]piperidine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using reagents like potassium permanganate.

    Reduction: Can be reduced using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Undergoes nucleophilic substitution reactions, especially at the chloro group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(2-Chloro-5-methylphenoxy)butyl]piperidine is used in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving receptor binding and enzyme inhibition.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which 1-[4-(2-Chloro-5-methylphenoxy)butyl]piperidine exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 1-[4-(2-Chloro-5-methylphenoxy)butyl]piperazine; oxalic acid
  • 1-[4-(2-Chloro-5-methylphenoxy)butyl]-4-(2-methoxyphenyl)piperazine

Comparison: 1-[4-(2-Chloro-5-methylphenoxy)butyl]piperidine is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may have different binding affinities, reactivity, and applications, making it valuable for specific research and industrial purposes.

Properties

IUPAC Name

1-[4-(2-chloro-5-methylphenoxy)butyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO.C2H2O4/c1-14-7-8-15(17)16(13-14)19-12-6-5-11-18-9-3-2-4-10-18;3-1(4)2(5)6/h7-8,13H,2-6,9-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTBMCNLMVPHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCCCCN2CCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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